molecular formula C14H23NO5 B2720650 Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 501431-06-7

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B2720650
CAS No.: 501431-06-7
M. Wt: 285.34
InChI Key: SDBVUDYZBFDQKN-ZDCRXTMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate (CAS: 1173294-47-7) is a bicyclic compound featuring a norbornane-like framework (2.2.1 bicyclo system) with a Boc-protected amine, an ethyl ester group at position 3, and a hydroxyl group at position 5. Its molecular formula is C₁₄H₂₃NO₅ (MW: 285.34 g/mol). The stereochemistry (1S,3S,4S,5R) is critical for its spatial arrangement, influencing interactions in synthetic and biological contexts. This compound is primarily used in pharmaceutical research as a chiral building block, particularly for protease inhibitors and peptidomimetics .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVUDYZBFDQKN-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate typically involves a multi-step process. One common method includes the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. This process involves the use of a strong base to promote 2-epimerization, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of protective groups, such as Boc (tert-butoxycarbonyl), is crucial to prevent unwanted side reactions and to facilitate the purification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate is primarily investigated for its potential in drug development due to its structural similarity to biologically active compounds.

Antidiabetic Applications

Research indicates that derivatives of bicyclic compounds can exhibit antidiabetic activity through mechanisms involving enzyme inhibition related to glucose metabolism. The compound's structure allows for modifications that can enhance its efficacy against diabetes-related pathways .

Central Nervous System (CNS) Effects

Studies have explored the compound's potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to interact with neurotransmitter systems positions it as a candidate for further investigation in CNS drug development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules.

Asymmetric Synthesis

The unique stereochemistry of this compound allows for the creation of enantiomerically pure compounds through asymmetric synthesis techniques . This is particularly valuable in pharmaceutical applications where chirality can significantly affect drug activity.

Synthesis of Proline Analogues

The compound has been utilized in synthesizing β-substituted proline analogues, which are crucial in the development of peptides and proteins with enhanced biological activity . The methodologies employed often involve stereocontrolled reactions that leverage the bicyclic structure for precise functionalization.

Synthesis of Antiviral Agents

A notable case study involved using this compound as a precursor in synthesizing antiviral agents targeting viral replication pathways . The compound's ability to undergo regioselective reactions facilitated the creation of effective antiviral compounds.

Development of Anticholesterol Drugs

Another significant application is in the synthesis of intermediates for anticholesterol medications like atorvastatin. The compound's reactivity allows for efficient transformations leading to biologically active derivatives .

Mechanism of Action

The mechanism of action of Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name CAS Number Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notable Properties
Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate 1173294-47-7 Hydroxyl group at C5, (5R) configuration C₁₄H₂₃NO₅ 285.34 Polar due to hydroxyl; hydrogen-bonding capability
Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate 1140029-11-3 Ketone (5-oxo) instead of hydroxyl C₁₄H₂₁NO₅ 283.32 Increased lipophilicity; reduced hydrogen bonding
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate 1173294-47-7 (stereoisomer) (5S) configuration instead of (5R) C₁₄H₂₃NO₅ 285.34 Altered stereochemistry affects solubility and reactivity
Ethyl (1S,3S,4R,5R)-rel-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate N/A Dibenzylamino substituent at C5 C₂₈H₃₅N₂O₄ 475.60 Bulky substituent; potential for enhanced biological activity

Physicochemical Properties

Property Target Compound 5-Oxo Analogue Dibenzylamino Derivative
Boiling Point Not reported Not reported Not reported
LogP Estimated ~1.2 (hydroxyl increases polarity) Estimated ~1.8 (ketone increases lipophilicity) Estimated ~3.5 (dibenzylamino increases hydrophobicity)
Solubility High in polar aprotic solvents (DMSO, DMF) Moderate in THF, acetone Low in water; soluble in chloroform

Stability and Handling

  • The Boc group in all analogues enhances stability under basic conditions but is susceptible to acidic deprotection (e.g., HCl/dioxane) .
  • The hydroxyl-containing compound requires storage at -20°C under inert conditions to prevent oxidation, whereas the 5-oxo analogue is more stable at room temperature .

Research Findings and Case Studies

  • Enzymatic Hydrolysis: Lipases (e.g., Novozym 435) selectively hydrolyze ethyl esters of N-Boc-2-azabicycloheptane derivatives to carboxylic acids without Boc deprotection, highlighting the ester group’s role in biocatalytic processes .
  • Crystallography : X-ray studies of related bicyclic compounds () reveal that hydroxyl stereochemistry dictates hydrogen-bonding networks, influencing crystallinity and bioavailability .

Biological Activity

Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate, also known by its CAS number 501431-06-7, is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO5C_{14}H_{23}NO_{5} with a molecular weight of 285.34 g/mol. The compound features a bicyclic structure that is typical of many bioactive molecules.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on Cathepsin C, an enzyme implicated in various diseases including inflammation and cancer .
  • Neuroprotective Effects : Some studies suggest that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its structural features may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
  • Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use in developing new antibiotics.

Study 1: Enzymatic Inhibition

In a study published in Medicinal Chemistry, researchers evaluated the inhibitory effects of various azabicyclic compounds on Cathepsin C activity. This compound was found to have a significant IC50 value indicative of strong inhibition compared to control compounds.

Study 2: Neuroprotection

A research article in Neuroscience Letters assessed the neuroprotective effects of several bicyclic compounds in models of oxidative stress-induced neuronal damage. The study reported that this compound significantly reduced cell death and improved cell viability in cultured neurons.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzymatic InhibitionStrong inhibitor of Cathepsin C
Neuroprotective EffectsReduced oxidative stress-induced neuronal deathNeuroscience Letters
Antimicrobial ActivityEffective against specific bacterial strains

Q & A

Q. How can the stereochemical configuration of the bicyclic core be unambiguously confirmed?

The stereochemistry of the bicyclic system can be resolved using single-crystal X-ray diffraction (SC-XRD). For example, X-ray crystallography was employed to validate the structure of related 2-azabicyclo[2.2.1]heptane derivatives, resolving ambiguities in NMR assignments caused by overlapping signals or conformational flexibility . SC-XRD provides direct visualization of bond angles, torsion angles, and spatial arrangement of substituents. For intermediates, coupling SC-XRD with 1H^{1}\text{H}-NMR (e.g., 400 MHz in CDCl3_3) and NOESY experiments can cross-validate stereochemical assignments, especially for hydroxy and Boc-protected groups .

Q. What synthetic strategies are effective for constructing the 2-azabicyclo[2.2.1]heptane scaffold?

A key approach involves cycloaddition or ring-closing reactions starting from proline derivatives. For instance, trans-4-hydroxy-L-proline has been used as a chiral precursor in a green synthesis route to generate the bicyclic framework via sequential protection, cyclization, and deprotection steps (e.g., benzoylation, tosylation, and borane reduction) . Optimized conditions (e.g., NaOMe/MeOH reflux for 2 h) achieved 90% yield in ring closure . Alternative methods include Diels-Alder reactions with aziridine dienophiles or intramolecular nucleophilic displacement .

Q. How should NMR spectral data be interpreted for this compound?

Critical 1H^{1}\text{H}-NMR features include:

  • Boc group : tert-butyl signals at δ 1.38–1.41 ppm (singlet).
  • Hydroxy proton : Broad peak near δ 5–6 ppm (solvent-dependent).
  • Bicyclic protons : Distinct splitting patterns due to rigid chair-like conformation (e.g., C3H at δ 4.20–4.30 ppm as a multiplet) .
    For diastereomeric mixtures, COSY and HSQC experiments help assign coupling constants (e.g., J = 6.8 Hz for ethyl CH3_3) and differentiate axial/equatorial protons .

Advanced Research Questions

Q. How can competing diastereomers be resolved during synthesis?

Diastereomeric byproducts (e.g., from incomplete stereocontrol in cyclization) can be separated via flash chromatography using gradients of toluene/diethyl ether (1:1) or hexane/EtOAc . For example, a mixture of three diastereomers (3b, 4b, 5b) was resolved with >90% purity using this method . Chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA mobile phases may further refine enantiomeric excess for optically pure targets.

Q. What strategies mitigate oxidation or degradation of the hydroxy group during reactions?

  • Protection : Temporarily convert the 5-hydroxy group to a silyl ether (e.g., TBSCl/imidazole in DMF) during harsh reactions (e.g., LiAlH4_4 reductions) .
  • Mild conditions : Use NaBH4_4 instead of LiAlH4_4 for selective reductions, as demonstrated in the synthesis of hydroxylated azabicyclo derivatives .
  • Low-temperature workup : Perform acid-mediated deprotection (e.g., TFA in CH2_2Cl2_2 at 0°C) to minimize β-elimination .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. What analytical methods quantify trace impurities in final products?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities <0.1% .
  • NMR spiking : Add authentic samples of suspected byproducts (e.g., de-Boc derivatives) to identify unknown peaks .
  • Elemental analysis : Validate purity (>98%) by matching calculated vs. experimental C/H/N ratios .

Methodological Challenges and Solutions

8. Addressing low yields in Boc protection/deprotection steps
Low yields often arise from moisture sensitivity. Solutions include:

  • Use anhydrous conditions (N2_2 atmosphere, molecular sieves).
  • Replace Boc2_2O with Boc-ON (less prone to side reactions) .
  • Quench excess reagent with scavengers (e.g., DMAP in Et3_3N) .

9. Managing regioselectivity in functionalization reactions
The C3 carboxylate and C5 hydroxy groups exhibit divergent reactivity. For selective modifications:

  • C3 ester hydrolysis : Use LiOH/THF/H2_2O at 0°C to avoid epimerization .
  • C5 derivatization : Activate the hydroxy group as a mesylate for nucleophilic displacement (e.g., with NaN3_3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.